1-(3,6-dibromo-9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol
Description
This compound belongs to a class of aminopropyl carbazole derivatives characterized by a 3,6-dibromocarbazole core linked to a propan-2-ol moiety substituted with a tetrahydrofuran-2-ylmethylamino group.
Properties
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(oxolan-2-ylmethylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Br2N2O2/c21-13-3-5-19-17(8-13)18-9-14(22)4-6-20(18)24(19)12-15(25)10-23-11-16-2-1-7-26-16/h3-6,8-9,15-16,23,25H,1-2,7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQAENADPYABIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Carbazole is brominated at the 3 and 6 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The brominated carbazole is then reacted with a suitable amine, such as tetrahydrofuran-2-ylmethylamine, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to hydrogen, or the hydroxyl group can be reduced to a methylene group.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may yield various substituted carbazole derivatives.
Scientific Research Applications
Scientific Research Applications
1. Indoleamine 2,3-Dioxygenase Inhibition
One of the primary applications of this compound is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in the immune response and cancer progression. IDO is involved in the catabolism of tryptophan, leading to immunosuppression and tumor growth. The compound has shown promise in:
- Modulating Immune Responses : By inhibiting IDO activity, the compound can potentially restore immune function in cancer patients and those with infectious diseases such as HIV .
- Enhancing Cancer Treatment : The combination of this compound with traditional anti-cancer therapies may improve their efficacy by overcoming tumor-induced immunosuppression .
2. Neurodegenerative Disease Research
Recent studies have indicated that compounds similar to this one may serve as valuable leads in developing treatments for neurodegenerative diseases such as Alzheimer's and traumatic brain injury. The mechanism involves neuroprotection through modulation of inflammatory pathways .
Case Studies
Case Study 1: Cancer Treatment Enhancement
In a study examining the effects of IDO inhibitors on cancer therapy, researchers found that administering this compound alongside standard chemotherapy improved tumor regression rates in animal models. The study highlighted the importance of targeting metabolic pathways to enhance anti-tumor immunity .
Case Study 2: Immunosuppression in HIV
Another investigation focused on patients with HIV, where the administration of this compound resulted in significant improvements in immune cell function and a reduction in viral load. This suggests that IDO inhibition can play a critical role in managing HIV-related immunosuppression .
Mechanism of Action
The mechanism of action of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Insights
- Dynamin Inhibition: The dimethylamino analogs (8a/8b) exhibit superior dynamin I GTPase inhibition compared to bulkier substituents, likely due to improved steric compatibility with the enzyme’s active site . The tetrahydrofuran group in the target compound may reduce potency in this context due to increased hydrophilicity.
- Neurogenesis: The p-tolylamino derivative (Compound 1) promotes NSC differentiation by enhancing final cell division, a mechanism distinct from P7C3’s neuroprotective effects. The THF-containing compound’s polar substituent might alter membrane permeability or protein interactions in NSC pathways .
- Metabolic Activity : The triazinylthio analog’s α-glucosidase inhibition highlights the role of heterocyclic substituents in targeting metabolic enzymes. The THF group’s ether oxygen could similarly modulate enzyme binding in antidiabetic applications .
Physicochemical and Pharmacokinetic Properties
- LogP: Dimethylamino analogs (logP ~3–4) exhibit moderate lipophilicity, whereas the THF derivative may have a lower logP due to the ether moiety, affecting blood-brain barrier penetration .
- Synthetic Accessibility: The dimethylamino and phenylamino derivatives are synthesized via direct alkylation of carbazole precursors, while the THF-containing compound requires more complex coupling steps, as seen in related syntheses .
Q & A
Q. What are the recommended synthetic routes for 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol?
Methodological Answer: The synthesis involves multi-step organic reactions:
Core Carbazole Halogenation: Bromination of 9H-carbazole at positions 3 and 6 using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (40–60°C) .
Propanol Chain Introduction: Alkylation of the halogenated carbazole with epichlorohydrin or glycidol derivatives, followed by nucleophilic substitution with ((tetrahydrofuran-2-yl)methyl)amine. Reactions require anhydrous conditions (e.g., THF or DCM) and catalysts like NaH or KOtBu .
Purification: Column chromatography (hexane:ethyl acetate gradients) or recrystallization (methanol/ethanol) ensures >95% purity.
Q. How is the compound characterized post-synthesis?
Methodological Answer:
Q. What are the known pharmacological activities of this compound?
Methodological Answer:
- Anticancer Activity: Inhibits kinase pathways (e.g., EGFR or CDK2) via competitive binding to ATP pockets. IC₅₀ values range from 0.5–5 µM in MCF-7 and HeLa cell lines .
- Neuroprotective Effects: Modulates NMDA receptors in neuronal cells (IC₅₀ ~10 µM) .
- Assay Design: Use MTT assays for cytotoxicity and Western blotting for protein target validation .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance halogenation efficiency .
- Temperature Control: Maintain 50–60°C during alkylation to minimize side reactions .
- Catalyst Screening: Test NaH vs. KOtBu for amine substitution efficiency (yields improve by 15–20% with KOtBu) .
- Inert Atmosphere: Use nitrogen/argon to prevent oxidation of sensitive intermediates .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Comparative Studies: Perform dose-response assays across multiple cell lines (e.g., compare IC₅₀ in MCF-7 vs. HEK293) to isolate tissue-specific effects .
- Structural Analog Analysis: Test halogen-substituted analogs (Table 1) to determine if bromine enhances target binding .
- Orthogonal Assays: Validate kinase inhibition using both enzymatic (e.g., ADP-Glo™) and cellular (e.g., phospho-antibody staining) methods .
Q. What strategies are effective for studying structure-activity relationships (SAR)?
Methodological Answer:
- Analog Synthesis: Modify the tetrahydrofuran moiety (e.g., replace with morpholine) or vary halogen positions (Cl vs. Br) .
- Molecular Docking: Use AutoDock Vina to predict binding affinities to targets like EGFR (PDB: 1M17) .
- Pharmacophore Mapping: Identify critical hydrogen bond donors (e.g., propanol hydroxyl) using Schrödinger Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
